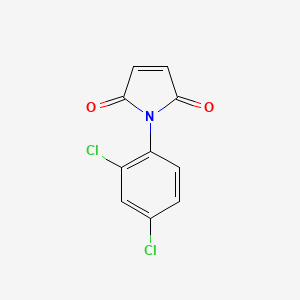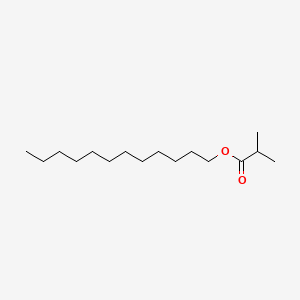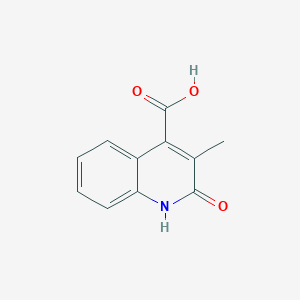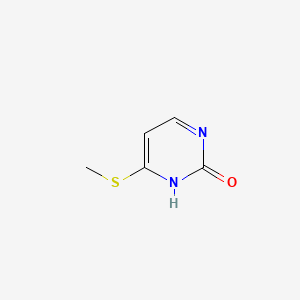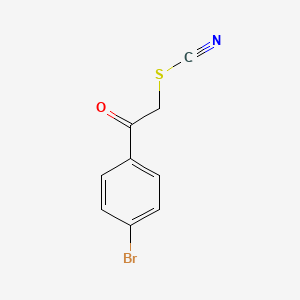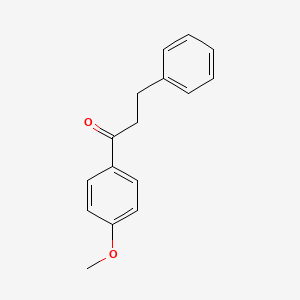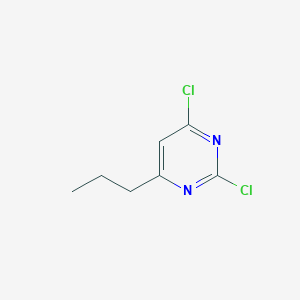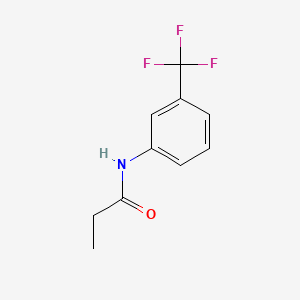
3'-Trifluoromethylpropionanilide
Descripción general
Descripción
3-Trifluoromethylpropionanilide (3-TFMP) is an organic compound belonging to the family of amides. It is a colorless, odorless solid that is soluble in organic solvents. 3-TFMP is a versatile compound used in a variety of scientific and industrial applications. It is used as a reagent in synthetic organic chemistry and is also used in the production of pharmaceuticals, agricultural chemicals, and food additives. 3-TFMP is also used as a catalyst in various reactions.
Aplicaciones Científicas De Investigación
Antiandrogen Activity
3'-Trifluoromethylpropionanilide and its derivatives have been studied for their antiandrogen activity. Tucker, Crook, and Chesterson (1988) examined a series of 3-(substituted thio)-2-hydroxypropionanilides, including trifluoromethyl derivatives, for their potential as antiandrogens. They found that trifluoromethyl series exhibited partial androgen agonist activity, which could be significant for treating androgen-responsive benign and malignant diseases (Tucker, Crook, & Chesterson, 1988).
Catalytic Fluoride-Rebound Mechanism
Levin et al. (2017) discovered a unique fluoride-rebound mechanism in a gold complex, where borane abstracts fluoride from the CF3 group. This mechanism is significant for introducing radioactive fluoride substituents, which could be beneficial in positron emission tomography applications. The study highlights the chemical properties of trifluoromethyl compounds and their importance in pharmaceutical research (Levin et al., 2017).
Trifluoromethylation of Aryl Chlorides
Cho et al. (2010) developed a method for appending CF3 groups to a broad range of aryl substrates. This process is crucial for the trifluoromethyl group to influence the properties of organic molecules, making them more applicable as pharmaceuticals and agrochemicals (Cho et al., 2010).
Trifluoromethylthio Carbonyl Compounds in Medicinal Chemistry
Rossi, Puglisi, Raimondi, and Benaglia (2018) focused on the synthesis of α-SCF3-substituted carbonyl compounds, highlighting their significant potential in medicinal chemistry. Thesecompounds are used to modulate lipophilicity, bioavailability, and metabolic stability in newly designed molecules. The presence of a SCF3 residue in the molecular scaffold is closely related to the biological activity of several drugs (Rossi, Puglisi, Raimondi, & Benaglia, 2018).
Photoredox-Catalyzed Synthesis of Trifluoromethyl Compounds
Chen et al. (2018) reported a highly efficient method for constructing 3-trifluoromethyl coumarins, demonstrating the versatile applications of trifluoromethyl compounds in the synthesis of complex organic derivatives under visible light irradiation (Chen et al., 2018).
Oxidative Trifluoromethylation in Pharmaceuticals
Chu and Qing (2014) discussed oxidative trifluoromethylation reactions, highlighting the importance of the CF3 group in pharmaceuticals due to its chemical and metabolic stability. This method provides a diverse array of CF3-containing compounds, indicating its potential application in life science fields (Chu & Qing, 2014).
Catalysis and Adduct Formation with Tris(pentafluorophenyl)borane
Erker (2005) explored the use of tris(pentafluorophenyl)borane as a catalyst or stoichiometric reagent in organic and organometallic chemistry, including catalytic hydrometallation reactions and catalyzed aldol-type reactions. This compound's unique properties have broad application potential beyond its role in olefin polymerization catalysis (Erker, 2005).
Photoredox-Catalyzed Fluoromethylation
Koike and Akita (2016) highlighted the use of photoredox catalysis in trifluoromethylation and difluoromethylation of various skeletons, especially in pharmaceuticals and agrochemicals. This methodology has emerged as a powerful tool for radical reactions under mild conditions, demonstrating high functional group compatibility and regioselectivity (Koike & Akita, 2016).
Safety and Hazards
When handling 3’-Trifluoromethylpropionanilide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-2-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXGETUNXUENJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177557 | |
| Record name | 3'-Trifluoromethylpropionanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2300-88-1 | |
| Record name | 3'-Trifluoromethylpropionanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Trifluoromethylpropionanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,7-Diazaspiro[3.4]octane-6,8-dione](/img/structure/B1330302.png)
